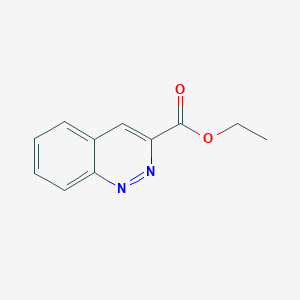

Ethyl cinnoline-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl cinnoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-8-5-3-4-6-9(8)12-13-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBGALCIMPLCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10497503 | |

| Record name | Ethyl cinnoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67080-45-9 | |

| Record name | Ethyl cinnoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10497503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Derivatization Strategies and Functionalization of Ethyl Cinnoline 3 Carboxylate

Substitution at the Cinnoline (B1195905) Ring System

The reactivity of the cinnoline ring allows for the introduction of various substituents, which can significantly alter the molecule's properties. Electrophilic and nucleophilic substitution reactions are key strategies for this purpose.

Halogenation for Modulated Reactivity

The introduction of halogen atoms (F, Cl, Br, I) onto the cinnoline ring is a critical strategy for modulating the reactivity and biological activity of ethyl cinnoline-3-carboxylate derivatives. Halogenated cinnolines are valuable intermediates for further functionalization through cross-coupling reactions.

Electrophilic halogenation of aromatic rings typically requires a catalyst, such as a Lewis acid (e.g., AlCl₃ or FeBr₃), to increase the electrophilicity of the halogen. mt.comyoutube.com For the cinnoline system, the position of substitution is directed by the existing electron-withdrawing ester group and the nitrogen atoms in the pyridazine (B1198779) ring. While direct halogenation of the parent this compound is not extensively detailed, analogous reactions on quinoline (B57606) systems suggest that reagents like trihaloisocyanuric acid can achieve regioselective halogenation under mild, metal-free conditions. rsc.org

Halogenated cinnolines, particularly those with chloro and bromo substituents, have shown potent antimicrobial activity. nih.govthepharmajournal.com The halogen atom acts as a useful handle for subsequent carbon-carbon bond-forming reactions, such as the Sonogashira coupling, to introduce alkynyl groups, further expanding the molecular diversity. researchgate.netresearchgate.netwikipedia.orglibretexts.orgsnu.edu.inresearchgate.net

Table 1: Halogenation Approaches and Subsequent Reactions

| Reaction Type | Typical Reagents | Position of Substitution | Purpose/Subsequent Use | Reference Example |

|---|---|---|---|---|

| Electrophilic Chlorination | Cl₂, AlCl₃ | Benzene (B151609) ring (e.g., C-6, C-7) | Modulate biological activity, precursor for further synthesis | Synthesis of 6-chloro and 7-chloro substituted 4-aminocinnoline-3-carboxamides showed enhanced antimicrobial potency. nih.gov |

| Electrophilic Bromination | Br₂, FeBr₃ | Benzene ring | Intermediate for cross-coupling reactions | Analogous to quinoline halogenation for creating synthetic handles. rsc.org |

| Sonogashira Coupling | Terminal alkyne, Pd(0) catalyst, Cu(I) co-catalyst | Position of halogen | Introduction of alkynyl moieties for creating complex molecules | Used for the functionalization of halo-quinolines and other heterocycles. researchgate.netresearchgate.netwikipedia.orglibretexts.orgsnu.edu.inresearchgate.net |

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the cinnoline core can be fine-tuned by introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH), or electron-withdrawing groups (EWGs) such as nitro (-NO₂) and cyano (-CN). These modifications significantly influence the molecule's reactivity, stability, and biological interactions.

Electron-Donating Groups (EDGs): The presence of EDGs, such as methoxy or hydroxyl groups on the phenyl moiety of cinnoline derivatives, has been associated with enhanced anti-inflammatory activity. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of an EWG at the phenyl group has been linked to increased antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, the synthesis of 4-hydroxy-6-nitrocinnoline is a key step in producing 4,6-diaminocinnoline, highlighting the utility of the nitro group as an intermediate. rsc.org

The synthesis of these derivatives often involves multi-step processes, starting from appropriately substituted anilines or phenylhydrazones, which are then cyclized to form the desired cinnoline ring system. nih.gov

Synthesis of Polyfunctionalized Cinnoline Derivatives

This compound is a building block for creating more complex, polyfunctionalized cinnoline structures. These derivatives often incorporate multiple, diverse functional groups to optimize interactions with biological targets. Convenient and efficient synthetic routes, often utilizing multi-component reactions under microwave irradiation, have been developed to produce densely functionalized cinnolines. researchgate.netresearchgate.net

One common strategy involves the reaction of precursors like ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with various reagents to build the fused benzene ring, yielding polyfunctional cinnolines. researchgate.net These methods provide high yields and avoid harsh reaction conditions. researchgate.netresearchgate.net The resulting compounds, bearing cyano, amino, and other functional groups, are explored for various therapeutic applications.

Modifications of the Ester Group

The ethyl carboxylate group at the C-3 position is a prime site for modification, allowing for the introduction of a wide range of functionalities through straightforward chemical transformations.

Amidation and Related Carboxamide Transformations

The conversion of the ethyl ester to an amide (amidation) is a fundamental transformation that significantly impacts the molecule's properties, including solubility, hydrogen bonding capability, and biological activity. Cinnoline-3-carboxamides have been identified as potent and selective inhibitors of enzymes like ATM kinase. nih.gov

The amidation is typically achieved by reacting this compound with a primary or secondary amine. This reaction can be performed directly or catalyzed to improve efficiency. The resulting carboxamide derivatives have been extensively studied. For example, series of 4-aminocinnoline-3-carboxamides and 4-(p-aminopiperazine)cinnoline-3-carboxamides have been synthesized and evaluated for their antimicrobial activities. nih.govnih.gov The nature of the substituent on the amide nitrogen can be varied to create a library of compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net

Another related transformation is the reaction with hydrazine (B178648) hydrate (B1144303), which converts the ester into a carbohydrazide. This intermediate is valuable for synthesizing further derivatives, such as pyrazoles and Schiff bases.

Table 2: Representative Amidation and Carboxamide Transformations

| Reactant | Product Type | Significance/Application | Reference |

|---|---|---|---|

| Primary/Secondary Amines (e.g., piperazine) | N-substituted Cinnoline-3-carboxamide | Antimicrobial agents, enzyme inhibitors | nih.govnih.gov |

| Hydrazine Hydrate | Cinnoline-3-carbohydrazide | Intermediate for synthesis of pyrazoles, Schiff bases | pnrjournal.com |

| Substituted Anilines | N-Aryl Cinnoline-3-carboxamide | Investigated as ATM kinase inhibitors | nih.govresearchgate.net |

Selective Reductions of the Carboxylate Moiety

Selective reduction of the ester group in this compound to a primary alcohol (cinnoline-3-methanol) or an aldehyde (cinnoline-3-carbaldehyde) without affecting the aromatic cinnoline ring is a challenging but valuable transformation. The resulting alcohols and aldehydes are versatile intermediates for further synthetic modifications.

Achieving this selectivity requires mild reducing agents, as harsh conditions could lead to the reduction of the heterocyclic ring.

Reduction to Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can be effective for reducing esters to alcohols, sometimes requiring a catalyst or specific conditions to achieve high selectivity over other functional groups. beilstein-journals.orgacs.org While direct examples for this compound are not prominent, methods developed for other nitrogen-containing heterocyclic esters, such as quinolines, demonstrate that this transformation is feasible. acs.org Catalytic hydrogenation over Raney Nickel has also been used in related systems. thieme-connect.de

Reduction to Aldehyde: Partial reduction of the ester to an aldehyde can be accomplished using specialized reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures or through catalytic hydrosilylation using well-defined iron complexes. researchgate.net These methods offer a high degree of chemoselectivity, preserving the sensitive heterocyclic core. acs.orgresearchgate.net

These reduction products open pathways to new derivatives, such as ethers, new esters from the alcohol, or imines from the aldehyde, further diversifying the chemical space accessible from this compound.

Annulation and Ring-Fusion Reactions to Form Novel Polycyclic Heterocycles

The strategic elaboration of the this compound core through annulation and ring-fusion reactions represents a powerful approach for the synthesis of novel polycyclic heterocycles. These reactions, which involve the construction of new rings fused to the cinnoline scaffold, lead to the generation of complex molecular architectures with potentially unique chemical and physical properties.

Pyrido[3,2-c]cinnoline Systems

The synthesis of pyrido[3,2-c]cinnoline systems from this compound derivatives can be conceptualized through multi-step synthetic sequences. A plausible approach involves the initial transformation of the ester group at the 3-position into a reactive intermediate capable of undergoing cyclization with a suitable pyridine (B92270) precursor.

One potential synthetic route commences with the conversion of this compound to the corresponding acid chloride or amide. Subsequent reaction with an appropriately substituted aminopyridine could yield an intermediate that, upon intramolecular cyclization, would form the desired pyridocinnoline core. The regioselectivity of the cyclization would be crucial in obtaining the desired [3,2-c] isomer.

A related strategy involves the synthesis of 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives, which has been reported in the literature nih.gov. While not a direct annulation of a pyridine ring to the cinnoline core, the construction of this pentacyclic system indicates that intramolecular cyclization reactions involving substituted cinnolines are feasible for building fused heterocyclic systems. The general approach often involves the preparation of a suitably functionalized cinnoline precursor that can undergo an intramolecular ring-closing reaction to form the final polycyclic structure.

| Starting Material Precursor | Key Reaction Type | Fused Ring System | Potential Product |

| Ethyl 4-aminocinnoline-3-carboxylate | Skraup or Doebner-von Miller reaction | Pyridine | Ethyl pyrido[3,2-c]cinnoline-carboxylate |

| Cinnoline-3-carbonyl chloride | Friedländer annulation with 2-aminonicotinaldehyde | Pyridine | Pyrido[3,2-c]cinnolinone derivative |

Indolo[2,3-c]cinnoline Scaffolds

The construction of indolo[2,3-c]cinnoline scaffolds from this compound can be envisioned through several synthetic strategies, most notably those that form the indole (B1671886) ring onto the cinnoline core. A key approach would be the application of the Fischer indole synthesis.

This would necessitate the conversion of this compound into a hydrazine derivative at the 4-position, namely ethyl 4-hydrazinylcinnoline-3-carboxylate. The subsequent reaction of this hydrazine with a suitable ketone or aldehyde under acidic conditions would be expected to induce an intramolecular cyclization to furnish the indolo[2,3-c]cinnoline skeleton wikipedia.orgnih.gov. The choice of the carbonyl compound would determine the substitution pattern on the newly formed indole ring.

An alternative strategy could involve the reaction of a 4-halocinnoline derivative with an ortho-aminoarylboronic acid under palladium catalysis, followed by intramolecular cyclization. While not directly starting from the ethyl ester, this highlights the versatility of cinnoline precursors in the synthesis of fused systems. The synthesis of structurally related indolo[2,3-C]isoquinoline derivatives has been reported, suggesting the feasibility of such cyclization strategies .

| Starting Material Precursor | Key Reaction Type | Fused Ring System | Potential Product |

| Ethyl 4-hydrazinylcinnoline-3-carboxylate | Fischer Indole Synthesis | Indole | Ethyl indolo[2,3-c]cinnoline-carboxylate |

| Ethyl 4-chlorocinnoline-3-carboxylate | Palladium-catalyzed cross-coupling/cyclization | Indole | Substituted indolo[2,3-c]cinnoline derivative |

Pyrazolo[1,2-a]cinnolines and Other Fused Systems

The synthesis of pyrazolo[1,2-a]cinnolines represents a unique annulation strategy where the pyrazole (B372694) ring bridges the two nitrogen atoms of the cinnoline core. While direct synthesis from this compound is not prominently reported, related methodologies provide insight into potential synthetic routes.

One established method for the synthesis of pyrazolo[1,2-a]cinnolines involves the rhodium(III)-catalyzed redox-neutral annulation of pyrazolidinones with diazo compounds ucsb.edu. Another approach utilizes the rhodium(III)-catalyzed C-H activation of pyrazolidinones and subsequent [4+2] annulation with sulfoxonium ylides researchgate.net. These methods, while not starting from a cinnoline derivative, construct the pyrazolo[1,2-a]cinnoline core and suggest that a suitably functionalized cinnoline could potentially undergo similar annulation reactions.

A hypothetical route starting from this compound could involve its conversion to a cinnolinium ylide, which could then undergo a [3+2] cycloaddition with a suitable dipolarophile. Alternatively, reaction of a 3,4-difunctionalized cinnoline with a hydrazine derivative could lead to the formation of a fused pyrazole ring. The synthesis of related pyrazolo[4,3-c]cinnoline derivatives has also been described, further demonstrating the accessibility of fused pyrazolo-cinnoline systems nih.gov.

| Precursor Reactants | Key Reaction Type | Fused Ring System | Resulting Scaffold |

| Pyrazolidinones and Diazo Compounds | Rhodium(III)-catalyzed annulation | Pyrazole | Pyrazolo[1,2-a]cinnoline |

| Pyrazolidinones and Sulfoxonium Ylides | Rhodium(III)-catalyzed [4+2] annulation | Pyrazole | Pyrazolo[1,2-a]cinnoline |

Introduction of Heteroatom-Containing Substituents (e.g., Sulfonamido, Piperazinyl Moieties)

The introduction of heteroatom-containing substituents, such as sulfonamido and piperazinyl moieties, onto the this compound framework is a key strategy for modifying its physicochemical properties and biological activity. These functional groups can introduce new hydrogen bonding capabilities, alter lipophilicity, and provide handles for further derivatization.

The synthesis of sulfonamido-cinnoline derivatives can be achieved by reacting an amino-substituted cinnoline with a sulfonyl chloride. For instance, the synthesis of substituted 4-(p-aminophenylsulfonamide)cinnoline-3-carboxamides has been reported nih.govpnrjournal.com. This involves the initial preparation of a 4-aminocinnoline-3-carboxamide, followed by reaction with p-aminobenzenesulfonyl chloride nih.gov. A similar strategy could be applied to ethyl 4-aminocinnoline-3-carboxylate to yield the corresponding sulfonamide.

The introduction of a piperazinyl moiety is typically accomplished through nucleophilic aromatic substitution of a leaving group, such as a halogen, on the cinnoline ring. The synthesis of 3-(piperazin-1-yl)cinnolines has been achieved through the intramolecular cyclization of piperazinyl amidrazones mdpi.com. A more direct approach for functionalizing this compound would involve the preparation of ethyl 4-chlorocinnoline-3-carboxylate, followed by its reaction with piperazine (B1678402) or a substituted piperazine. The chlorine atom at the 4-position of the cinnoline ring is activated towards nucleophilic attack, facilitating its displacement by the nitrogen of the piperazine ring.

| Substituent | Synthetic Strategy | Key Intermediate |

| Sulfonamido | Sulfonylation of an amino-cinnoline | Ethyl 4-aminocinnoline-3-carboxylate |

| Piperazinyl | Nucleophilic aromatic substitution | Ethyl 4-chlorocinnoline-3-carboxylate |

Strategic Modifications for Enhanced Chemical Stability and Tunable Reactivity

Strategic modifications to the this compound molecule can be employed to enhance its chemical stability and to tune its reactivity for subsequent transformations. These modifications often involve the introduction of substituents that alter the electronic properties of the cinnoline ring system.

The chemical stability of the cinnoline ring can be influenced by substituents that affect its susceptibility to oxidation or reduction. Electron-withdrawing groups, for example, can render the ring more resistant to oxidation by lowering the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-donating groups may increase the electron density of the ring, making it more prone to oxidation but potentially more stable towards reduction.

The reactivity of the this compound core can be tuned by the introduction of substituents that modulate the electrophilicity or nucleophilicity of different positions on the ring. The electronic effects of substituents on aromatic systems are well-documented and can be broadly categorized as inductive and resonance effects ucsb.edulumenlearning.com.

Electron-withdrawing groups (e.g., nitro, cyano, halo) at positions 6 or 8 would decrease the electron density of the benzene ring portion of the cinnoline, making it less susceptible to electrophilic attack but activating the 4-position towards nucleophilic attack.

Electron-donating groups (e.g., alkoxy, amino) at these same positions would have the opposite effect, activating the benzene ring towards electrophilic substitution and deactivating the 4-position towards nucleophilic attack.

| Modification | Effect on Stability | Effect on Reactivity |

| Introduction of electron-withdrawing groups | Increased oxidative stability | Decreased reactivity towards electrophiles, increased reactivity towards nucleophiles |

| Introduction of electron-donating groups | Decreased oxidative stability | Increased reactivity towards electrophiles, decreased reactivity towards nucleophiles |

| Modification of the 3-carboxylate group | Varies depending on the new functional group | Alters the electronic properties of the pyridazine ring |

Advanced Spectroscopic and Structural Characterization of Ethyl Cinnoline 3 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing profound insights into the chemical environment of individual atoms. For ethyl cinnoline-3-carboxylate derivatives, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments offers a complete picture of the molecular framework.

The ¹H NMR spectrum of an this compound derivative provides essential information regarding the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The aromatic protons of the cinnoline (B1195905) ring typically resonate in the downfield region, generally between δ 7.5 and 9.5 ppm, due to the deshielding effect of the aromatic ring current. The proton at the C4 position is often the most deshielded, appearing at the lowest field. The protons of the ethyl ester group exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, typically in the upfield region of the spectrum.

Complementary to ¹H NMR, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed in the highly deshielded region of the spectrum, around δ 160-170 ppm. The aromatic carbons of the cinnoline ring resonate in the range of δ 120-150 ppm. The methylene and methyl carbons of the ethyl group are found in the upfield region, typically around δ 60 and δ 14 ppm, respectively.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted this compound Derivative in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Cinnoline-H4 | ~9.4 | ~148.0 |

| Cinnoline-H5 | ~8.3 | ~130.0 |

| Cinnoline-H6 | ~7.8 | ~132.0 |

| Cinnoline-H7 | ~7.9 | ~128.0 |

| Cinnoline-H8 | ~8.1 | ~125.0 |

| Ester -CH₂- | ~4.5 (quartet) | ~62.0 |

| Ester -CH₃ | ~1.4 (triplet) | ~14.0 |

| Cinnoline-C3 | - | ~135.0 |

| Cinnoline-C4a | - | ~146.0 |

| Cinnoline-C8a | - | ~150.0 |

| Ester C=O | - | ~165.0 |

Note: The exact chemical shifts can vary depending on the substitution pattern on the cinnoline ring and the solvent used.

To unambiguously assign the ¹H and ¹³C NMR signals and to establish the connectivity within the molecule, advanced 2D NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the signals of protonated carbons in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.eduscielo.br This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon of the ester and the bridgehead carbons of the cinnoline ring, by observing their long-range couplings to nearby protons. For instance, the proton at C4 would show a correlation to the carbonyl carbon of the ester group at C3.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons within the molecule. Correlations in a NOESY spectrum indicate that the respective protons are close in space, which is crucial for determining the stereochemistry and conformation of substituents on the cinnoline ring.

¹⁵N NMR spectroscopy, although less sensitive than ¹H and ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atoms within the cinnoline ring. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and the nature of their substituents. For the parent cinnoline molecule, the ¹⁵N chemical shifts are reported to be around δ 330 ppm and δ 520 ppm relative to nitromethane. nih.gov These values can be significantly influenced by substitution at the 3-position with an ethyl carboxylate group, providing valuable structural information. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques such as HMBC, which show long-range correlations from protons to nitrogen atoms, are often employed for indirect detection.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of this compound derivatives as it provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. researchgate.netnih.govresearchgate.net For this compound (C₁₁H₁₀N₂O₂), the calculated exact mass of the neutral molecule is 202.0742 g/mol . In HRMS, this compound would typically be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Table 2: Calculated Exact Masses of Common Adducts of this compound (C₁₁H₁₀N₂O₂) for HRMS Analysis

| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | [C₁₁H₁₀N₂O₂]⁺ | 202.0742 |

| [M+H]⁺ | [C₁₁H₁₁N₂O₂]⁺ | 203.0815 |

| [M+Na]⁺ | [C₁₁H₁₀N₂NaO₂]⁺ | 225.0634 |

| [M+K]⁺ | [C₁₁H₁₀N₂KO₂]⁺ | 241.0374 |

The experimentally observed mass from HRMS can be compared to these calculated values to confirm the elemental formula with high confidence.

Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) experiments can be used to induce fragmentation of the molecular ion of this compound. The resulting fragmentation pattern provides valuable structural information. A plausible fragmentation pathway for this compound would involve initial cleavages characteristic of an ethyl ester, followed by fragmentation of the cinnoline ring.

A primary fragmentation would be the loss of the ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement, if sterically feasible. The loss of the ethoxy radical would result in a prominent acylium ion. Subsequent fragmentations would involve the characteristic loss of N₂ from the cinnoline ring, a common fragmentation pathway for diazine systems, leading to a stable indenyl or related carbocyclic cation.

Table 3: Plausible Fragmentation Pathways and Corresponding m/z Values for this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | [C₁₁H₁₀N₂O₂]⁺ | 202 |

| [M - C₂H₅O]⁺ | [C₉H₅N₂O]⁺ | 157 |

| [M - C₂H₄]⁺ | [C₉H₆N₂O₂]⁺ | 174 |

| [M - N₂]⁺ | [C₁₁H₁₀O₂]⁺ | 174 |

| [M - C₂H₅O - CO]⁺ | [C₈H₅N₂]⁺ | 129 |

| [M - N₂ - CO₂]⁺ | [C₁₀H₁₀]⁺ | 130 |

Coupled Chromatographic Techniques (e.g., LC-MS, GC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques used to separate, identify, and quantify individual components of a mixture. For this compound, these methods would confirm the molecular weight and provide insights into its fragmentation patterns, aiding in structural elucidation.

In a typical analysis, the compound would be separated on a chromatographic column based on its physicochemical properties. The eluted compound then enters the mass spectrometer, where it is ionized. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). For this compound (molar mass: 202.21 g/mol ), the parent ion peak [M]+• would be expected at m/z 202. Further fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, leading to a significant fragment ion.

While specific experimental data for this compound is scarce, analysis of related heterocyclic compounds is common. For instance, various quinoline-3-carboxylate derivatives have been fully characterized using MS (EI) and HRMS (ESI) to confirm their structures after synthesis.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for its key functional groups. The tautomerism of related 4-hydroxy-substituted cinnolines has been studied by IR spectroscopy, indicating the predominance of the 4-oxo form.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic Ring |

| ~2980-2850 | C-H stretch | Ethyl Group (Aliphatic) |

| ~1720 | C=O stretch | Ester Carbonyl |

| ~1600-1450 | C=C and C=N stretches | Cinnoline Ring System |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible radiation by a substance. This technique is used to determine the concentrations of absorbing species and to follow the progress of reactions. The absorption of UV or visible radiation corresponds to the excitation of outer electrons. For aromatic systems like cinnoline, characteristic π→π* and n→π* transitions are observed.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would display absorption maxima (λmax) corresponding to these electronic transitions within the conjugated cinnoline ring system. Studies on related cinnolinol compounds have utilized UV spectroscopy to investigate their tautomeric forms. Fluorescence spectroscopy would further characterize the molecule's electronic properties by measuring the emission of light after excitation at a specific wavelength, providing information on its excited states and potential applications in materials science.

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystal. By diffracting a beam of X-rays through a single crystal of this compound, one could determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Although the specific crystal structure of this compound is not publicly documented, the structures of many related cinnoline and quinoline (B57606) derivatives have been resolved. Such analyses provide valuable information on how molecules pack in the solid state, which is crucial for understanding physical properties and for rational drug design. The data obtained would include the crystal system, space group, and unit cell dimensions.

Thermal Analysis (Thermogravimetric Analysis, TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method in which the mass of a sample is measured over time as the temperature changes. This measurement provides information about physical phenomena, such as phase transitions, absorption, and desorption; as well as chemical phenomena including thermal decomposition and solid-gas reactions.

A TGA analysis of this compound would reveal its thermal stability and decomposition profile. By heating the sample under a controlled atmosphere (e.g., nitrogen or air), the onset temperature of decomposition and the percentage of mass loss at various stages can be determined. This data is critical for assessing the material's stability for potential applications at elevated temperatures.

Microscopic and Diffraction Techniques for Advanced Material Studies (e.g., SEM, XRD, LSCM)

Advanced material studies often employ a suite of microscopic and diffraction techniques to characterize morphology, crystal structure, and surface topography.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface morphology and particle shape of solid this compound at the micro- and nanoscale.

X-ray Diffraction (XRD): Powder XRD is used to determine the crystalline phases of a solid material. The resulting diffraction pattern is a fingerprint of the crystal structure and can be used to identify the compound, assess its purity, and determine properties like crystallite size.

Laser Scanning Confocal Microscopy (LSCM): If the compound were to be incorporated into a material matrix or biological system, LSCM could provide high-resolution, three-dimensional images, particularly if the molecule exhibits fluorescent properties.

While specific SEM, XRD, or LSCM studies on pure this compound are not widely reported, these techniques have been applied to cinnoline derivatives within composite materials, such as when encapsulated in microcapsules, to examine their physical and morphological characteristics.

Catalysis in the Synthesis and Transformation of Cinnoline Derivatives

Metal-Based Catalysis

Metal-based catalysts are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are crucial for constructing complex heterocyclic systems like cinnolines.

Transition metals have been extensively used in the synthesis of nitrogen-containing heterocycles. While specific examples detailing the synthesis of ethyl cinnoline-3-carboxylate are not extensively documented in the reviewed literature, the general applicability of these catalysts to cinnoline (B1195905) and related structures is well-established.

Palladium: Palladium catalysis is a cornerstone of cross-coupling reactions. In the context of heterocyclic synthesis, palladium-catalyzed reactions are employed for C-N and C-C bond formations, which are essential steps in building the cinnoline core. researchgate.net These methods often involve the cyclization of appropriately substituted precursors, such as aryl hydrazones or azides. globethesis.com While powerful for constructing quinoline (B57606) and isoquinoline (B145761) frameworks, globethesis.comscispace.comdntb.gov.ua direct palladium-catalyzed routes to this compound remain a specialized area of investigation.

Copper: Copper catalysts are cost-effective and versatile alternatives to palladium. They are known to catalyze N-arylation and cyclization reactions effectively. researcher.life For instance, copper-catalyzed tandem reactions have been developed for the synthesis of quinoline-2-carboxylates, demonstrating their utility in constructing carboxylate-functionalized heterocycles. researchgate.net The application of copper catalysis in annulation strategies to form the benzo[c]cinnoline (B3424390) skeleton has also been explored, suggesting its potential for the synthesis of cinnoline-3-carboxylate derivatives. researcher.life

Rhodium: Rhodium catalysts, particularly Rh(III), have emerged as powerful tools for C-H activation and functionalization. This strategy allows for the direct formation of bonds without pre-functionalized starting materials. Rhodium(III)-catalyzed synthesis has been successfully applied to produce diverse cinnoline derivatives and cinnolinium salts from precursors like azobenzenes and alkynes. nih.govmdpi.com These methods provide efficient access to complex fused cinnoline systems, such as phthalazino[2,3-a]- and indazolo[1,2-a]cinnolines. rsc.org

Scandium: Scandium and other rare-earth metals can function as effective Lewis acid catalysts. While polymer-supported scandium catalysts have been developed for the combinatorial synthesis of diverse quinoline derivatives, researchgate.net their specific application to the synthesis of this compound is not prominently featured in the scientific literature.

Lewis acid catalysis plays a crucial role in a variety of organic transformations, including cyclization and condensation reactions, by activating electrophiles. Strong Lewis acids like titanium tetrachloride (TiCl₄) and boron trifluoride etherate (BF₃·Et₂O) can facilitate the intramolecular cyclization steps required for the formation of the cinnoline ring system. For example, BF₃·OEt₂ has been used as a catalyst in the formation of boronate ester-linked covalent organic frameworks. rsc.org In principle, these Lewis acids could catalyze the cyclization of a suitable precursor, such as a diazonium salt derived from an ortho-substituted styrene (B11656) derivative, to form the cinnoline core. However, specific protocols detailing the use of TiCl₄ or BF₃·Et₂O for the direct synthesis of this compound are not widely reported.

Organocatalysis and Base-Promoted Reactions (e.g., Piperidine, KOH, CsOH·H₂O)

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. Similarly, base-promoted reactions are fundamental in organic synthesis for facilitating condensation and cyclization pathways.

Bases such as piperidine, potassium hydroxide (B78521) (KOH), and cesium hydroxide (CsOH·H₂O) can act as catalysts or promoters in the synthesis of heterocyclic compounds. They typically function by deprotonating a substrate to generate a reactive nucleophile, which can then undergo intramolecular cyclization. For instance, metabolic KOH has been used in the cyclization of 2-amino-3-(2-nitrophenyl) quinoxalines to yield quinoxalin {2,3-c} cinnoline. ijper.org While these reagents are essential in various synthetic routes leading to nitrogen heterocycles, nih.gov specific, optimized protocols for the synthesis of this compound using these particular bases are specialized topics within the broader field of heterocyclic chemistry.

Photoredox and Green Catalysis Approaches

Modern synthetic chemistry increasingly emphasizes the development of sustainable and environmentally benign methodologies. Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, and other green catalytic approaches align with these principles.

These methods offer mild reaction conditions, reduce waste, and often avoid the use of toxic reagents. The development of green chemistry protocols for synthesizing heterocycles like quinoxalines often focuses on using water as a solvent or employing biodegradable catalysts. researchgate.net While these green approaches are at the forefront of chemical research, nih.gov their specific application to generate this compound is an emerging area that holds significant potential for future investigation.

Supported Catalysts and Heterogeneous Catalysis (e.g., Ni/Raney)

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for recyclability. Raney Nickel (Raney Ni) is a well-known heterogeneous catalyst primarily used for hydrogenation reactions. researchgate.net

In the context of cinnoline synthesis, Raney Ni could be employed in several key transformations. For example, it is effective in the reduction of nitro groups to amines, a common step in preparing precursors for cyclization into the cinnoline ring. It can also be used for the hydrogenation of double bonds or for desulfurization reactions. scispace.com Carbon-supported Raney Ni catalysts have been developed as a green chemistry approach, offering high selectivity and suitability for use in fixed-bed reactors. mdpi.comresearchgate.net Although Raney Ni is a versatile catalyst for generating synthetic intermediates, rsc.org its direct catalytic role in the primary cyclization to form this compound is not a commonly cited application.

Role of Green Catalysts (e.g., Saccharin)

The use of non-toxic, renewable, and inexpensive catalysts is a central goal of green chemistry. Saccharin (B28170), a common artificial sweetener, has been identified as an effective and environmentally friendly organocatalyst for various organic transformations. rsc.orgrsc.org

Saccharin's acidic nature allows it to catalyze reactions such as the synthesis of quinoxalines and pyrido[2,3-b]pyrazines under mild, room-temperature conditions. researchgate.net It represents a greener and superior catalytic approach for a wide variety of reactions, including multicomponent reactions for synthesizing bioactive nitrogen heterocycles. rsc.org The development of saccharin and its derivatives as catalysts highlights a commitment to sustainable chemical synthesis. rsc.org While its application is documented for a range of heterocyclic systems, its specific use as a catalyst for the targeted synthesis of this compound represents a promising area for future research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl cinnoline-3-carboxylate derivatives?

- Methodological Answer : this compound derivatives are synthesized via condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents (e.g., ethyl acetoacetate), followed by 6π-electrocyclization to form the cinnoline core. Key steps include optimizing reaction temperature (80–120°C) and solvent systems (e.g., ethanol or DMF). For example, pyrido[3,2-c]cinnoline derivatives are obtained by cyclizing intermediates under reflux conditions .

Q. How is the molecular structure of this compound derivatives confirmed?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy (¹H/¹³C) to assign proton and carbon environments.

- X-ray crystallography (using Bruker or Rigaku diffractometers) to resolve crystal packing and bond angles .

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- FT-IR to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Q. What are the key physicochemical properties of this compound, and how are they determined?

- Answer :

| Property | Method | Example Data |

|---|---|---|

| Melting Point | DSC or capillary tube | 270–272°C |

| Solubility | HPLC or UV-Vis | Poor in water, soluble in DMSO |

| Purity | HPLC (C18 column, acetonitrile/water gradient) | ≥95% purity |

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound derivatives?

- Methodological Answer : The 6π-electrocyclization mechanism is critical. Computational studies (DFT calculations) reveal transition-state energetics and regioselectivity. For example, substituents at the 6-position (e.g., nitro groups) stabilize the transition state via resonance, favoring cyclization . Kinetic studies (e.g., variable-temperature NMR) can track intermediate formation .

Q. How do structural modifications at the 3-carboxylate position influence biological activity?

- Methodological Answer :

- Replace the ethyl ester with methyl or benzyl groups to alter lipophilicity (logP measured via shake-flask method).

- Assess antibacterial activity using MIC assays (e.g., against E. coli or S. aureus). For quinoline analogs, ethyl esters show enhanced membrane permeability compared to free acids .

- Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., DNA gyrase) .

Q. How can researchers resolve contradictions in reported biological activities of cinnoline derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies (e.g., IC₅₀ values) using statistical tools (ANOVA, RStudio).

- Dosage standardization : Validate activity via dose-response curves (e.g., 0.1–100 μM range).

- Model selection : Use isogenic bacterial strains to control for genetic variability .

Q. What strategies optimize synthetic conditions for higher yields of this compound?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization.

- Solvent optimization : Compare polar aprotic (DMF) vs. protic (ethanol) solvents via DoE (Design of Experiments).

- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 24 hrs) and improve yields by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.